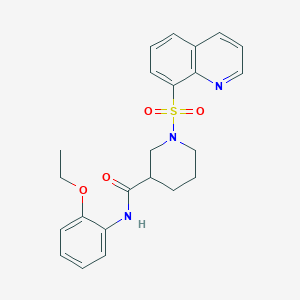

N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide is a member of quinolines.

Aplicaciones Científicas De Investigación

Enamine Chemistry

Enamino-thiones, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been studied for their preparation and alkylation. This research involves the preparation of enamino-thiones by reacting enaminones with dithiadiphosphetane disultide, leading to S-alkylated iminium iodides. The study discusses the stereochemistry of these compounds in detail (Rasmussen, Shabana, & Lawesson, 1981).

TNF-alpha Converting Enzyme Inhibitors

Research has been conducted on a series of TNF-alpha converting enzyme (TACE) inhibitors, where the amide functionality in a related compound was replaced with a sulfonyl group. This led to the development of potent TACE inhibitors, one of which showed high selectivity over MMP-1, -2, -9, and -13 and was orally bioavailable in mice (Xue et al., 2004).

Anticancer Agents

2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their anticancer properties. One compound in particular demonstrated remarkable enzymatic and cellular activity, with significant inhibition of cancer cell growth in in vivo studies (Lee et al., 2016).

Serotonin 4 Receptor Agonists

A series of benzamide derivatives, including compounds with a structure similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds showed potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

Research on biphenyl-2-yl-carbamic acid piperidinyl ester, which shares structural similarities with N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, revealed its dual function as a muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist. The compound demonstrated high affinity and potent activities in these roles (Steinfeld et al., 2011).

Acetylcholinesterase Radioligand

A study on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, focused on its potential as an in vivo radioligand for acetylcholinesterase imaging. However, it showed uniform brain distribution, indicating limited suitability for specific imaging studies (Brown-Proctor et al., 1999).

Diabetes Drug Synthesis

Research on the synthesis of enantiopure β-methyltryptophan ethyl ester, a component in the preparation of diabetes drugs, included the synthesis of a drug candidate structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. The process was notable for its high yield and quality (Sawai et al., 2009).

Silent 5-HT1A Receptor Antagonist

WAY-100635, a compound related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, was studied as a selective silent 5-HT1A receptor antagonist. It showed high affinity and selectivity for the 5-HT1A receptor and was effective in blocking the behavioral syndrome induced by 8-OH-DPAT in animal models (Forster et al., 1995).

5-HT Neuronal Firing Studies

Research involving WAY-100635, structurally similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, explored its effects on 5-hydroxytryptamine (5-HT, serotonin)-containing neurons. The study found that WAY-100635 abolished the inhibitory actions of serotonin on 5-HT neuronal firing, indicating its potential for studying serotonin receptor function (Craven, Grahame-Smith, & Newberry, 1994).

Novel Organotin(IV) Complexes

Research on the synthesis and structural study of novel organotin(IV) complexes with organophosphorus ligands included the analysis of compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. These studies contribute to the understanding of organotin chemistry and its potential applications (Shariatinia et al., 2012).

Serotonin 1A Receptors Imaging

A comparison study involving 18F-Mefway and 18F-FCWAY for quantifying 5-HT1A receptors in humans included compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. This research is significant in the context of neuroimaging and the study of serotonin receptors (Choi et al., 2015).

Propiedades

Nombre del producto |

N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide |

|---|---|

Fórmula molecular |

C23H25N3O4S |

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

N-(2-ethoxyphenyl)-1-quinolin-8-ylsulfonylpiperidine-3-carboxamide |

InChI |

InChI=1S/C23H25N3O4S/c1-2-30-20-12-4-3-11-19(20)25-23(27)18-10-7-15-26(16-18)31(28,29)21-13-5-8-17-9-6-14-24-22(17)21/h3-6,8-9,11-14,18H,2,7,10,15-16H2,1H3,(H,25,27) |

Clave InChI |

FFQIPGOEJJARCC-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

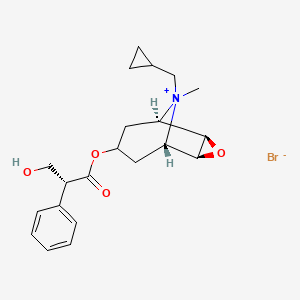

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)

![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)

![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)